molecular formula C12H11ClO5 B8488306 2-Chloro-6-(1-methoxycarbonyl-2-oxo-propyl)-benzoic acid

2-Chloro-6-(1-methoxycarbonyl-2-oxo-propyl)-benzoic acid

Cat. No. B8488306
M. Wt: 270.66 g/mol
InChI Key: DCHKGVZXSXRHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173639B2

Procedure details

To a stirred mixture of 2-bromo-6-chlorobenzoic acid (20 g, 85 mmol), methylacetoacetate (310 ml, excess), and copper (I) bromide 12.2 g, 85 mmol) sodium hydride (8.5 g, 212 mmol, 60% in oil) was added by portions and then heated at 70° C. for 16 hours. The resulting mixture was diluted with water (600 ml) and extracted with diethyl ether (3×500 ml). Aqueous phase was acidified with 2M HCl and extracted with ethyl acetate (2×800 ml). The combined organic solution was washed with brine (100 ml), dried (Na2SO4) and evaporated. The obtained oil was treated with a hot mixture of ethyl acetate (20 ml) and heptane (200 ml) and decanted for 2 times, dried in vacuo to give 8 g of yellow-brown solid, yield 34%. 1H NMR (500 MHz, DMSO-d6): 1.73 (s, 3H), 3.6 (s, 3H), 7.24 (d, 1H), 7.44 (t, 2H), 7.5 (d, 1H), 12.85 (s, 1H, OH of enol form), 13.4 (br, 1H, CO2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
12.2 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][O:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=[O:17].[H-].[Na+]>O.[Cu]Br>[Cl:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:2]([CH:15]([C:14]([O:13][CH3:12])=[O:19])[C:16](=[O:17])[CH3:18])[C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
310 mL
Type
reactant
Smiles
COC(CC(=O)C)=O
Name
Quantity
8.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
copper (I) bromide
Quantity
12.2 g
Type
catalyst
Smiles
[Cu]Br
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added by portions
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×800 ml)
WASH
Type
WASH
Details
The combined organic solution was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The obtained oil was treated with a hot mixture of ethyl acetate (20 ml) and heptane (200 ml)
CUSTOM
Type
CUSTOM
Details
decanted for 2 times
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)C(C(C)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.